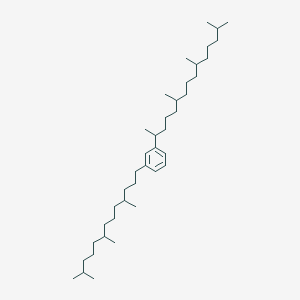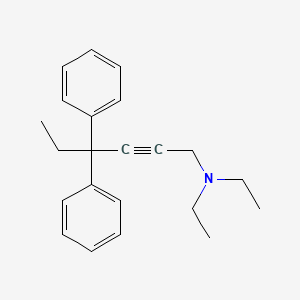![molecular formula C24H48Si3 B14271795 [(2,4,6-Triethylbenzene-1,3,5-triyl)tris(methylene)]tris(trimethylsilane) CAS No. 126910-06-3](/img/structure/B14271795.png)
[(2,4,6-Triethylbenzene-1,3,5-triyl)tris(methylene)]tris(trimethylsilane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2,4,6-Triethylbenzene-1,3,5-triyl)tris(methylene)]tris(trimethylsilane) is a complex organic compound characterized by its unique structure, which includes a benzene ring substituted with ethyl groups and methylene-linked trimethylsilane groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(2,4,6-Triethylbenzene-1,3,5-triyl)tris(methylene)]tris(trimethylsilane) typically involves the alkylation of 2,4,6-triethylbenzene with trimethylsilyl chloride in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. The general reaction scheme is as follows:
Starting Materials: 2,4,6-triethylbenzene, trimethylsilyl chloride, sodium hydride.
Reaction Conditions: Anhydrous solvent (e.g., tetrahydrofuran), inert atmosphere (e.g., nitrogen or argon), room temperature to slightly elevated temperatures.
Procedure: The 2,4,6-triethylbenzene is dissolved in the anhydrous solvent, and sodium hydride is added to deprotonate the benzene ring. Trimethylsilyl chloride is then added dropwise, and the reaction mixture is stirred until completion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production and minimize human error.
Analyse Des Réactions Chimiques
Types of Reactions
[(2,4,6-Triethylbenzene-1,3,5-triyl)tris(methylene)]tris(trimethylsilane) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, converting the compound into alcohols or other reduced forms.
Substitution: The trimethylsilyl groups can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, alkoxides, polar aprotic solvents (e.g., dimethyl sulfoxide).
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted benzene derivatives.
Applications De Recherche Scientifique
[(2,4,6-Triethylbenzene-1,3,5-triyl)tris(methylene)]tris(trimethylsilane) has several applications in scientific research:
Material Science: Used as a precursor for the synthesis of advanced materials, including polymers and nanomaterials.
Organic Synthesis: Serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Catalysis: Acts as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical processes.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Mécanisme D'action
The mechanism of action of [(2,4,6-Triethylbenzene-1,3,5-triyl)tris(methylene)]tris(trimethylsilane) involves its ability to interact with various molecular targets through its functional groups. The trimethylsilyl groups can participate in hydrophobic interactions, while the benzene ring can engage in π-π stacking with aromatic residues in proteins or other biomolecules. These interactions can modulate the activity of enzymes or receptors, leading to potential biological effects.
Comparaison Avec Des Composés Similaires
[(2,4,6-Triethylbenzene-1,3,5-triyl)tris(methylene)]tris(trimethylsilane) can be compared with other similar compounds, such as:
[(2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene)]tris(trimethylsilane): Similar structure but with methyl groups instead of ethyl groups, leading to different steric and electronic properties.
[(2,4,6-Triisopropylbenzene-1,3,5-triyl)tris(methylene)]tris(trimethylsilane): Larger isopropyl groups result in increased steric hindrance and potentially different reactivity.
[(2,4,6-Tributylbenzene-1,3,5-triyl)tris(methylene)]tris(trimethylsilane): Even larger butyl groups further increase steric effects and alter the compound’s physical properties.
These comparisons highlight the unique aspects of [(2,4,6-Triethylbenzene-1,3,5-triyl)tris(methylene)]tris(trimethylsilane), such as its balance between steric hindrance and electronic effects, making it suitable for specific applications in material science and organic synthesis.
Propriétés
Numéro CAS |
126910-06-3 |
|---|---|
Formule moléculaire |
C24H48Si3 |
Poids moléculaire |
420.9 g/mol |
Nom IUPAC |
trimethyl-[[2,4,6-triethyl-3,5-bis(trimethylsilylmethyl)phenyl]methyl]silane |
InChI |
InChI=1S/C24H48Si3/c1-13-19-22(16-25(4,5)6)20(14-2)24(18-27(10,11)12)21(15-3)23(19)17-26(7,8)9/h13-18H2,1-12H3 |
Clé InChI |
PAVFHDLNWZMKQN-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C(=C(C(=C1C[Si](C)(C)C)CC)C[Si](C)(C)C)CC)C[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



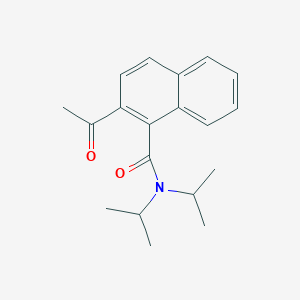
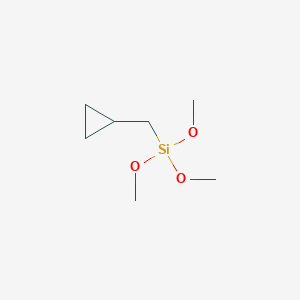
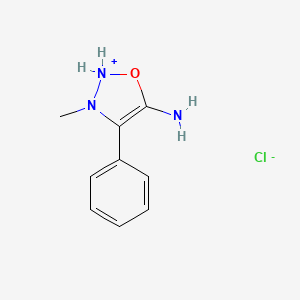
![5,5'-(Ethane-1,2-diyl)bis[3-(2-methylphenyl)-1,2,4-oxadiazole]](/img/structure/B14271731.png)
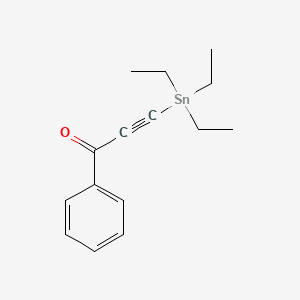
![4-{[4-(Methoxymethyl)cyclohexyl]methoxy}benzoic acid](/img/structure/B14271747.png)
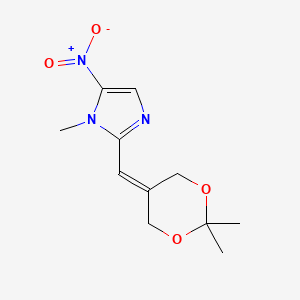
![[(5-Bromopentyl)tellanyl]benzene](/img/structure/B14271758.png)
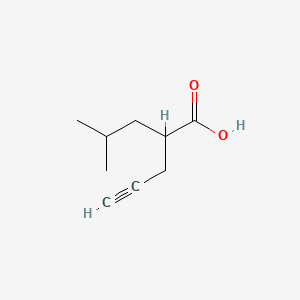
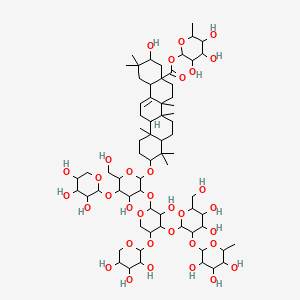
![2-(4-Chlorophenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide](/img/structure/B14271780.png)
